molecular formula C8H10N4 B3034655 6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile CAS No. 202460-48-8

6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile

Cat. No. B3034655
Key on ui cas rn: 202460-48-8
M. Wt: 162.19 g/mol
InChI Key: NIUAJYOMWZYSQR-UHFFFAOYSA-N
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Patent
US07465736B2

Procedure details

To 100 mL of ethylene diamine at 50° C. under nitrogen was added 2-chloro-5-cyanopyridine (10 g, 0.0722 mol) in small portions over a period of 3 h. The reaction mixture was stirred at 50° C. for an additional 5 h. The reaction mixture was concentrated to near dryness under reduced pressure and the crude residue obtained was purified by chromatography using chloroform/methanol (9/1) as eluent to afford 9 g of the title compound as a solid (77%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
77%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([C:8]#[N:9])=[CH:4][N:3]=1.[CH2:10]([NH2:13])[CH2:11][NH2:12]>>[NH2:12][CH2:11][CH2:10][NH:13][C:2]1[CH:7]=[CH:6][C:5]([C:8]#[N:9])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)C#N
Name
Quantity
100 mL
Type
reactant
Smiles
C(CN)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 50° C. for an additional 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the crude residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by chromatography

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NCCNC1=NC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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